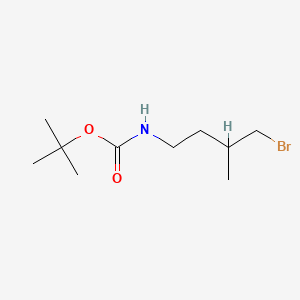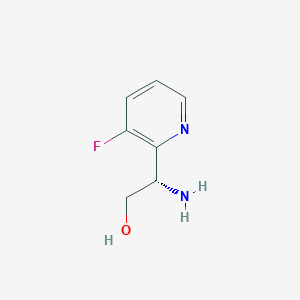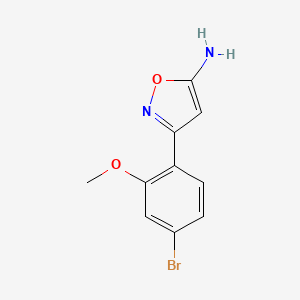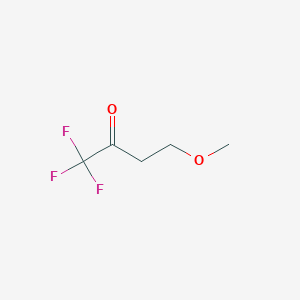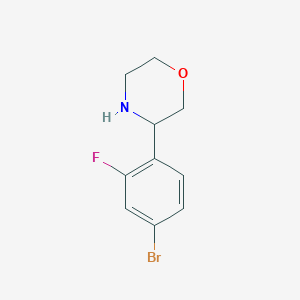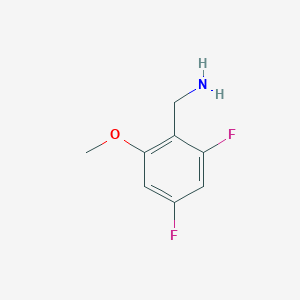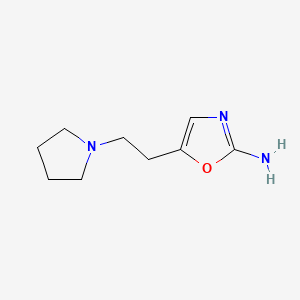
5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine: is a heterocyclic compound that contains both pyrrolidine and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields of research, including organic synthesis, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminoethanol with a suitable carboxylic acid derivative can form the oxazole ring, which is then further reacted with pyrrolidine to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The use of microwave activation and tandem heterocyclization reactions are also explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s biological activities make it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and cellular pathways. Its derivatives have shown potential in antimicrobial and anticancer research .
Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. Its derivatives are explored for their efficacy in treating various diseases, including infections and cancer .
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs. Its ability to undergo various chemical modifications makes it a valuable starting material for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine involves its interaction with specific molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle known for its use in drug discovery.
Oxazole: Another heterocyclic compound with significant biological activities.
Pyrrolidin-2-one: A derivative of pyrrolidine with diverse applications in medicinal chemistry.
Uniqueness: 5-(2-(Pyrrolidin-1-yl)ethyl)oxazol-2-amine is unique due to its combined structure of pyrrolidine and oxazole rings. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(2-pyrrolidin-1-ylethyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-11-7-8(13-9)3-6-12-4-1-2-5-12/h7H,1-6H2,(H2,10,11) |
InChI Key |
GMIGHEDTFIXAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


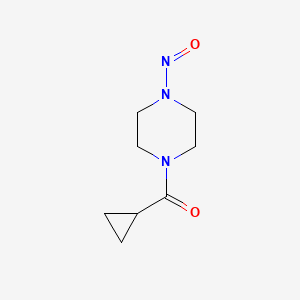
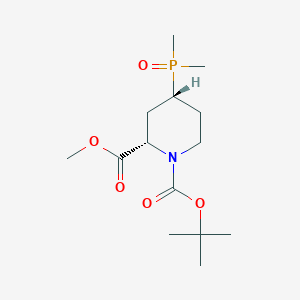
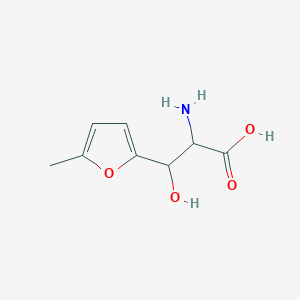
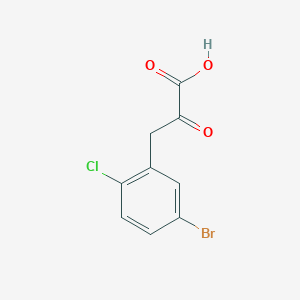
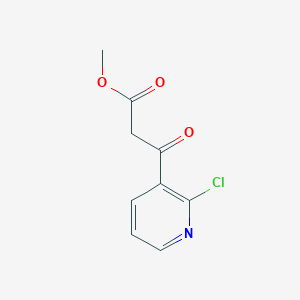
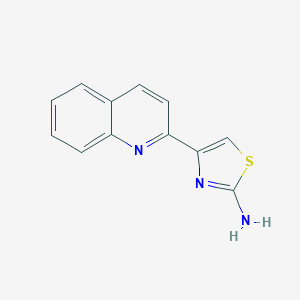
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
